molecular formula C13H11BrO2S B15355493 Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate

Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B15355493
M. Wt: 311.20 g/mol
InChI Key: IHVRPGLIFGLWAP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family, characterized by its bromine and methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate typically involves the following steps:

  • Bromination: The starting material, 4-methylthiophene-2-carboxylate, undergoes bromination to introduce the bromine atom at the 4-position.

  • Friedel-Crafts Acylation: The brominated thiophene is then subjected to Friedel-Crafts acylation to introduce the 4-methylphenyl group.

  • Methylation: Finally, methylation of the carboxylate group is performed to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thiophene alcohol.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Carboxylic Acid: Resulting from oxidation.

  • Thiophene Alcohol: Resulting from reduction.

  • Substituted Thiophene: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to natural compounds allows it to be used as a probe in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a substrate for the palladium-catalyzed formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-bromo-3-(3-methylphenyl)thiophene-2-carboxylate

  • Methyl 4-bromo-3-(2-methylphenyl)thiophene-2-carboxylate

  • Methyl 4-bromo-3-(4-ethylphenyl)thiophene-2-carboxylate

Uniqueness: Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and potential applications. The presence of the 4-methylphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile synthetic routes, diverse chemical reactions, and broad applications make it a compound of great interest to researchers and industry professionals alike.

Properties

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H11BrO2S/c1-8-3-5-9(6-4-8)11-10(14)7-17-12(11)13(15)16-2/h3-7H,1-2H3

InChI Key

IHVRPGLIFGLWAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2Br)C(=O)OC

Origin of Product

United States

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